molecular formula C25H23N5O3 B601687 艾曲波帕酰胺 CAS No. 1246929-02-1

艾曲波帕酰胺

货号: B601687
CAS 编号: 1246929-02-1
分子量: 441.48
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eltrombopag Amide, also known as AKR-501 or AKR-501A, is a synthetic small molecule that belongs to the class of thrombopoietin receptor agonists. It is used to treat thrombocytopenia, a condition characterized by a low platelet count in the blood. Eltrombopag is an orally bioavailable, small-molecule TPO-receptor agonist that interacts with the transmembrane domain of the human TPO-receptor .


Synthesis Analysis

Eltrombopag is reported to crystallize in more than 20 distinct crystal forms, including a large number of hydrates and solvates . The complete indexing of 13 monophasic samples, prepared using literature or newly tailored crystallization methods, provides a clear picture of the stability fields of the different crystal phases and their mutual interconversion processes .


Molecular Structure Analysis

The molecular formula of Eltrombopag Amide is C25H23N5O3 . It interacts with the transmembrane domain of the human TPO-receptor .


Chemical Reactions Analysis

Eltrombopag is a stimulator of STAT and JAK phosphorylation . Unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in any way .


Physical and Chemical Properties Analysis

The molecular weight of Eltrombopag Amide is 441.5 g/mol .

科学研究应用

血小板生成素受体激动剂

艾曲波帕是一种激动剂,它与血小板生成素受体的膜结合域结合 {svg_1}. 这种相互作用刺激血小板的生成,血小板对于血液凝固至关重要 {svg_2}.

免疫性血小板减少性紫癜 (ITP) 的治疗

艾曲波帕用于治疗免疫性血小板减少性紫癜 (ITP),这是一种以血液中血小板数量减少为特征的疾病 {svg_3}. 一项针对随机对照试验的荟萃分析显示,接受艾曲波帕的成年人血小板反应明显更好 {svg_4}.

重症再生障碍性贫血的应用

艾曲波帕已被证明对治疗难治性或复发性重症再生障碍性贫血患者有效 {svg_5}. 在一项 II 期多中心试验中,70% 的患者在第 26 周观察到血液学反应率 {svg_6}.

儿科应用

虽然艾曲波帕用于治疗患有 ITP 的儿童,与安慰剂相比,血小板反应没有显著差异,但观察到出血发生率较低 {svg_7}. 这表明艾曲波帕可以保护儿童免受严重疾病和死亡 {svg_8}.

对人类造血的影响

艾曲波帕是一种小分子口服血小板生成素受体激动剂,可促进巨核细胞生成并增加血小板数量 {svg_9}. 这种对人类造血的影响使其成为管理以血小板数量减少为特征的疾病的宝贵工具 {svg_10}.

血液疾病中的免疫调节

艾曲波帕在血液疾病中的免疫调节作用是一个正在进行的研究领域 {svg_11}. 它与血小板生成素受体结合并刺激血小板生成的能力可能对多种免疫相关血液病有影响 {svg_12}.

药代动力学和测定方法

了解艾曲波帕的药代动力学对于优化其在临床环境中的使用至关重要 {svg_13}. 对艾曲波帕测定方法的研究可以帮助提高剂量给药的精确度和准确性 {svg_14}.

长期疗效和安全性

对艾曲波帕长期疗效和安全性的研究对于评估其对慢性疾病的适用性至关重要 {svg_15}. 到目前为止,安全性结果与已确定的艾曲波帕安全性概况一致,没有报告新的安全性信号 {svg_16}.

作用机制

Target of Action

Eltrombopag Amide primarily targets the thrombopoietin receptor (TPO receptor) . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .

Mode of Action

Eltrombopag Amide interacts with the transmembrane domain of the human TPO receptor . Unlike the natural ligand, thrombopoietin, Eltrombopag Amide binds to a region of the TPO receptor that is distant from the TPO binding site . This unique binding site allows Eltrombopag Amide to confer synergistic effects with endogenous TPO rather than competing for binding . Upon binding, Eltrombopag Amide activates the TPO receptor and downstream signaling pathways .

Biochemical Pathways

The activation of the TPO receptor by Eltrombopag Amide leads to the stimulation of intracellular signal transduction pathways, including the JAK-STAT signaling pathway . This results in increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

Eltrombopag Amide undergoes extensive hepatic metabolism via CYP1A2 and CYP2C8 oxidation and UGT1A1 and UGT1A3 glucuronidation . The compound is excreted in feces (59%, 20% as unchanged drug) and urine (31%, as metabolites) . The pharmacokinetics of Eltrombopag Amide are dose-dependent and linear .

Result of Action

The primary result of Eltrombopag Amide’s action is a rapid and sustainable increase in platelet counts . This significantly reduces bleeding and is well tolerated in patients with immune thrombocytopenia (ITP) . It has also shown promise in treating thrombocytopenia associated with various other etiologies .

Action Environment

The efficacy of Eltrombopag Amide can be influenced by various environmental factors. For instance, the onset time of Eltrombopag Amide can vary, with the shortest onset time being 5 days and the median onset time being 14 days . Additionally, the compound’s action may be influenced by the patient’s genetic makeup, as suggested by the observed inter-ethnic difference in AUC .

安全和危害

Eltrombopag Amide is harmful if swallowed, causes serious eye damage, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life . It is also associated with hepatobiliary dysfunction as reflected by deranged AST/ALT or raised bilirubin .

未来方向

Eltrombopag, a synthetic small molecule mimetic of TPO that interacts with c-MPL at a position distinct from the extracellular binding site of TPO, bypasses this inhibition, providing an explanation for its clinical activity in bone marrow failure, despite already elevated endogenous TPO levels .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Eltrombopag Amide involves the conversion of Eltrombopag to its amide derivative through a coupling reaction with an amine.", "Starting Materials": [ "Eltrombopag", "Amine (e.g. methylamine, ethylamine, etc.)", "Coupling reagent (e.g. EDC, HATU, etc.)", "Base (e.g. DIPEA, TEA, etc.)", "Solvent (e.g. DMF, DCM, etc.)" ], "Reaction": [ "Dissolve Eltrombopag and amine in a suitable solvent.", "Add the coupling reagent and base to the reaction mixture.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with an acid.", "Extract the product with a suitable solvent.", "Purify the product by column chromatography or recrystallization." ] }

CAS 编号

1246929-02-1

分子式

C25H23N5O3

分子量

441.48

纯度

> 95%

数量

Milligrams-Grams

同义词

3'-[(2Z)-2-[1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2'-hydroxy-[1,1'-Biphenyl]-3-carboxamide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。